molecular formula C17H25BN2O6 B2442050 3-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester CAS No. 2490665-94-4

3-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester

Cat. No. B2442050
CAS RN: 2490665-94-4
M. Wt: 364.21
InChI Key: MDPWSAJDRNOPFU-UHFFFAOYSA-N
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Description

“3-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester” is a type of boronic ester, which are highly valuable building blocks in organic synthesis . It is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .


Synthesis Analysis

The synthesis of boronic esters like “3-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester” often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is successful due to its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of “3-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester” is represented by the molecular formula C17H25BN2O6 .


Chemical Reactions Analysis

Boronic esters like “3-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester” can undergo various chemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .

Scientific Research Applications

Safety And Hazards

While boranes undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures, boronic esters usually do not . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

properties

IUPAC Name

2-methoxyethyl N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BN2O6/c1-16(2)17(3,4)26-18(25-16)12-7-6-8-13(11-12)19-14(21)20-15(22)24-10-9-23-5/h6-8,11H,9-10H2,1-5H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPWSAJDRNOPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester

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